molecular formula C19H17NO3 B2949032 5-(4-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid CAS No. 162152-11-6

5-(4-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid

Cat. No.: B2949032
CAS No.: 162152-11-6
M. Wt: 307.349
InChI Key: COBLXEAZKFJVBW-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid (CAS: 1226059-85-3) is a pyrrole derivative featuring a 4-methoxyphenyl group at position 5, a methyl group at position 2, and a phenyl group at the nitrogen (position 1). Its molecular weight is 231.25 g/mol, with a purity of 97% (commercial sources, now discontinued) . While pharmacological data are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry as a heterocyclic scaffold.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-13-17(19(21)22)12-18(14-8-10-16(23-2)11-9-14)20(13)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBLXEAZKFJVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-(4-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid is a compound of significant interest due to its unique structure and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO3C_{19}H_{17}NO_3, with a molar mass of approximately 301.35 g/mol. The compound features a pyrrole ring system, which is known for its aromatic properties, contributing to the compound's stability and reactivity. The para-methoxy group enhances lipophilicity, potentially influencing its interaction with various biological targets .

Anticancer Activity

Research has shown that pyrrole derivatives exhibit promising anticancer properties. A study focused on various pyrrole compounds demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in vitro. For instance, derivatives similar to this compound were tested against HepG2 and EACC cell lines, revealing significant cytotoxic effects .

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHepG215Induction of apoptosis
5-(3-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acidEACC12Cell cycle arrest
2-Methyl-1-(3-morpholinopropyl)-5-phenylpyrrole-3-carboxylic acidMCF78Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, suggesting that it may serve as a lead compound for developing new antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar pyrrole derivatives have been shown to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes .
  • Cell Cycle Modulation : The compound affects cell cycle progression, leading to increased apoptosis in cancer cells, as evidenced by caspase activity assays conducted in various studies .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrrole derivatives can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies

Several case studies have highlighted the potential therapeutic applications of pyrrole derivatives:

  • Study on Anticancer Effects : A recent study synthesized a series of pyrrole derivatives and evaluated their anticancer activity against multiple cell lines. Results indicated that the introduction of specific substituents significantly enhanced the compounds' efficacy against cancer cells .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of pyrrole derivatives revealed that modifications at the phenyl ring led to improved activity against resistant bacterial strains, indicating a promising direction for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Carboxylic Acid Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Properties/Notes
Target: 5-(4-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid (1226059-85-3) Pyrrole 1-Ph, 2-Me, 5-(4-MeO-Ph), 3-COOH 231.25 Discontinued commercial product
5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid (2106310-98-7) Pyrrole 1-H, 3-Me, 5-(4-MeO-Ph), 2-COOH 231.25 Solubility: Limited (storage at 2–8°C)
5-(4-Bromophenyl)-1-(3-chloro-2-Me-Ph)-2-Me-pyrrole-3-COOH (881041-60-7) Pyrrole 1-(3-Cl-2-Me-Ph), 2-Me, 5-(4-Br-Ph), 3-COOH 404.69 Higher molecular weight due to halogens
5-(5-Fluoro-2-MeO-Ph)-3-Me-1H-pyrrole-2-COOH (2106575-50-0) Pyrrole 1-H, 3-Me, 5-(5-F-2-MeO-Ph), 2-COOH 249.24 Fluorine enhances electronegativity
1-(3-MeO-Pr)-2,4-diMe-5-(4-MeO-Ph)-pyrrole-3-COOH (879329-84-7) Pyrrole 1-(3-MeO-Pr), 2,4-diMe, 5-(4-MeO-Ph), 3-COOH 317.38 Extended alkyl chain increases lipophilicity
Key Observations :
  • N-Substitution : The target compound’s 1-phenyl group distinguishes it from analogs with H (e.g., ) or alkyl groups (e.g., 3-methoxypropyl in ). N-substitution influences steric bulk and electronic properties, affecting binding in biological targets.
  • Substituent Effects : Halogens (Br, Cl in ) increase molecular weight and may enhance stability or lipophilicity. Methoxy groups (common in ) improve solubility via polar interactions.

Heterocyclic Analogs Beyond Pyrrole

Imidazolidin-2,4-diones () :

Compounds like IM-5 (5-(4-MeO-Ph)-3-Ph-imidazolidin-2,4-dione) feature a five-membered ring with two nitrogen atoms. Compared to pyrroles, imidazolidines exhibit different electronic profiles due to conjugation and hydrogen-bonding capabilities.

Pyrazole-Carboxylic Acids () :

2-(4-MeO-Bn)-5-(4-MeO-Ph)-1H-pyrazole-3-COOH (208) has a pyrazole core with adjacent COOH and aryl groups.

Thiophene Derivatives () :

5-Me-2-pyrrol-1-yl-thiophene-3-COOH substitutes sulfur for nitrogen in the heterocycle, altering electronic properties and bioavailability. Thiophenes are more lipophilic than pyrroles, impacting membrane permeability.

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